molecular formula C11H12N4O B13118054 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol

5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol

Cat. No.: B13118054
M. Wt: 216.24 g/mol
InChI Key: PHPVVKBYPMJBEG-UHFFFAOYSA-N
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Description

5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenylamine: A precursor in the synthesis of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol.

    1,2,4-Triazine: The parent compound of the triazine family.

    Amitraz: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-(2,4-dimethylanilino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H12N4O/c1-7-3-4-9(8(2)5-7)13-10-6-12-15-11(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16)

InChI Key

PHPVVKBYPMJBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)NN=C2)C

Origin of Product

United States

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